molecular formula C8H5F3N2O B1447345 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile CAS No. 1227580-99-5

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile

Cat. No.: B1447345
CAS No.: 1227580-99-5
M. Wt: 202.13 g/mol
InChI Key: DLHKBRCDFNFLBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group, a trifluoromethyl group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-Hydroxy-5-(trifluoromethyl)pyridine with acetonitrile under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both the hydroxy and acetonitrile groups, which provide distinct reactivity and potential for diverse applications. The trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-13-7(14)3-5(6)1-2-12/h3-4H,1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHKBRCDFNFLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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